molecular formula C15H11N5 B5856914 7-methyl-5-phenyltetrazolo[1,5-a]quinazoline

7-methyl-5-phenyltetrazolo[1,5-a]quinazoline

Cat. No.: B5856914
M. Wt: 261.28 g/mol
InChI Key: HBIRBQGJJVJKAQ-UHFFFAOYSA-N
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Description

7-Methyl-5-phenyltetrazolo[1,5-a]quinazoline is a heterocyclic compound that belongs to the class of tetrazoloquinazolines This compound is characterized by a fused ring system consisting of a tetrazole ring and a quinazoline ring, with a methyl group at the 7th position and a phenyl group at the 5th position

Preparation Methods

Chemical Reactions Analysis

7-Methyl-5-phenyltetrazolo[1,5-a]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, which may involve reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-methyl-5-phenyltetrazolo[1,5-a]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar compounds to 7-methyl-5-phenyltetrazolo[1,5-a]quinazoline include other tetrazoloquinazolines and quinazoline derivatives. These compounds share a similar fused ring structure but differ in the nature and position of substituents. For example:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

7-methyl-5-phenyltetrazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5/c1-10-7-8-13-12(9-10)14(11-5-3-2-4-6-11)16-15-17-18-19-20(13)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIRBQGJJVJKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=NN=N3)N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30975272
Record name 7-Methyl-5-phenyltetrazolo[1,5-a]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5987-76-8
Record name 7-Methyl-5-phenyltetrazolo[1,5-a]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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